molecular formula C23H22FN3O B5106448 2-(2-fluorophenyl)-N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide

2-(2-fluorophenyl)-N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide

Cat. No.: B5106448
M. Wt: 375.4 g/mol
InChI Key: VGCUDIKTKPDSES-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group, a pyridinylmethyl group, and an isoquinolinyl group, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(2-fluorophenyl)pyridine and 2-(pyridin-2-ylmethyl)-3,4-dihydroisoquinoline. These intermediates are then coupled using acylation reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The fluorophenyl and pyridinyl groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the aromatic rings.

Scientific Research Applications

2-(2-fluorophenyl)-N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound may be used to study its interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to investigate cellular processes and pathways.

    Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. Researchers may investigate its activity as a drug candidate for various diseases.

    Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenyl)pyridine: A simpler analog that lacks the isoquinolinyl group.

    2-(pyridin-2-ylmethyl)-3,4-dihydroisoquinoline: Another related compound that lacks the fluorophenyl group.

Uniqueness

2-(2-fluorophenyl)-N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O/c24-22-7-2-1-5-18(22)14-23(28)26-20-9-8-17-10-12-27(15-19(17)13-20)16-21-6-3-4-11-25-21/h1-9,11,13H,10,12,14-16H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCUDIKTKPDSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3F)CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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